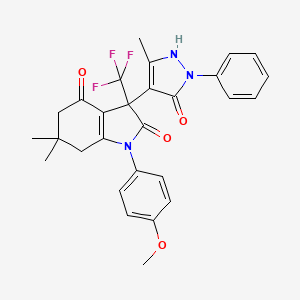![molecular formula C28H23F3N2O2 B11499534 3-[2-(propan-2-yl)phenyl]-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11499534.png)
3-[2-(propan-2-yl)phenyl]-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(propan-2-yl)phenyl]-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(propan-2-yl)phenyl]-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the furan and phenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
3-[2-(propan-2-yl)phenyl]-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups into the molecule.
Scientific Research Applications
3-[2-(propan-2-yl)phenyl]-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-2,3-dihydroquinazolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(propan-2-yl)phenyl]-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(propan-2-yl)phenyl]-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-2,3-dihydroquinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
- 2-(4-methoxyphenyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-3-(4-methylphenyl)quinazolin-4(3H)-one
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the trifluoromethyl group and the furan ring, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C28H23F3N2O2 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
3-(2-propan-2-ylphenyl)-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C28H23F3N2O2/c1-17(2)20-10-4-6-13-23(20)33-26(32-22-12-5-3-11-21(22)27(33)34)25-15-14-24(35-25)18-8-7-9-19(16-18)28(29,30)31/h3-17,26,32H,1-2H3 |
InChI Key |
QODHRXOWYYWKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one](/img/structure/B11499464.png)
![ethyl 4-[4-(diphenylamino)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate](/img/structure/B11499472.png)
![1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-3-(pyridin-3-ylmethyl)-1H-indole](/img/structure/B11499474.png)
![7-(methoxymethyl)-3-(4-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B11499476.png)

![2-(4-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid](/img/structure/B11499502.png)

![3-[(Biphenyl-4-ylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B11499507.png)
![ethyl 5-acetyl-4-methyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate](/img/structure/B11499513.png)
![[5-(3-Methoxybenzoylamino)-3-methylpyrazol-1-yl]acetic acid, ethyl ester](/img/structure/B11499515.png)
![N,N-diethyl-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide](/img/structure/B11499523.png)
![3-(3-Chlorophenyl)-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}propanoic acid](/img/structure/B11499524.png)

![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-3-fluorobenzamide](/img/structure/B11499535.png)
